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Compound of Interest

Compound Name: 5-Phenoxyquinolin-2(1H)-one

Cat. No.: B15353652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-
Phenoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. This document details the key analytical techniques used for its structural

elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. All quantitative data is presented in structured tables for clarity and comparative

analysis. Detailed experimental protocols are provided for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-
Phenoxyquinolin-2(1H)-one by providing detailed information about the chemical environment

of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data
The ¹H NMR spectrum of 5-Phenoxyquinolin-2(1H)-one, typically recorded in a deuterated

solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the

quinolinone and phenoxy rings, as well as the N-H proton of the lactam.

Table 1: ¹H NMR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

Note: Specific chemical shifts, multiplicities, and coupling constants for 5-Phenoxyquinolin-
2(1H)-one were not found in the provided search results. The table is a template for where

such data would be presented.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

spectrum will show distinct signals for the carbonyl carbon, the carbons of the quinolinone core,

and the carbons of the phenoxy substituent.

Table 2: ¹³C NMR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific chemical shifts for the carbon atoms of 5-Phenoxyquinolin-2(1H)-one were not

found in the provided search results. The table is a template for where such data would be

presented.

Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400

MHz or similar instrument.

Sample Preparation:

Weigh approximately 5-10 mg of purified 5-Phenoxyquinolin-2(1H)-one.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum at a frequency of 400 MHz. Use a standard pulse program.

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR: Acquire the spectrum at a frequency of 100 MHz. The chemical shifts are

referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in 5-Phenoxyquinolin-
2(1H)-one. The spectrum will exhibit characteristic absorption bands for the N-H bond, the

carbonyl (C=O) group of the lactam, C-O-C stretching of the ether linkage, and C=C stretching

of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in search results

Note: Specific IR absorption bands for 5-Phenoxyquinolin-2(1H)-one were not found in the

provided search results. The table is a template for where such data would be presented.

Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly mix a small amount (1-2 mg) of dry 5-Phenoxyquinolin-2(1H)-one with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle.

Place the mixture into a pellet-forming die.
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Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

Record the background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of 5-Phenoxyquinolin-2(1H)-one. High-resolution mass spectrometry (HRMS) can provide the

exact mass, which confirms the molecular formula.

Table 4: Mass Spectrometry Data for 5-Phenoxyquinolin-2(1H)-one

m/z (Mass-to-Charge Ratio) Assignment

Data not available in search results

Note: The exact mass and fragmentation pattern for 5-Phenoxyquinolin-2(1H)-one were not

found in the provided search results. The table is a template for where such data would be

presented.

Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap

mass analyzer, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a suitable solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or after separation by

liquid chromatography (LC).
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Data Acquisition:

Acquire the mass spectrum in positive or negative ion mode.

For HRMS, calibrate the instrument to ensure high mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is useful for confirming the presence of the conjugated aromatic system in 5-
Phenoxyquinolin-2(1H)-one.

Table 5: UV-Vis Spectroscopic Data for 5-Phenoxyquinolin-2(1H)-one

λmax (nm) Solvent

Data not available in search results

Note: The maximum absorption wavelengths for 5-Phenoxyquinolin-2(1H)-one were not

found in the provided search results. The table is a template for where such data would be

presented.

Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

Prepare a dilute solution of 5-Phenoxyquinolin-2(1H)-one in a UV-transparent solvent (e.g.,

ethanol or methanol) of known concentration.

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

Record the baseline spectrum using the pure solvent.
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Record the absorption spectrum of the sample solution, typically over a range of 200-400

nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of 5-Phenoxyquinolin-2(1H)-one.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

5-Phenoxyquinolin-2(1H)-one.
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Disclaimer: The quantitative spectroscopic data presented in the tables are templates as

specific experimental values for 5-Phenoxyquinolin-2(1H)-one were not available in the

provided search results. Researchers should consult primary literature for experimentally

determined values.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Phenoxyquinolin-2(1H)-one:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15353652#spectroscopic-analysis-of-5-
phenoxyquinolin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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